

YS 035 Hydrochloride: Application Notes and Protocols for Calcium Signaling Research

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Compound of Interest

Compound Name: YS 035 hydrochloride

Cat. No.: B1662548

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Introduction

YS 035 hydrochloride is a synthetic derivative of verapamil that functions as a potent antagonist of calcium (Ca^{2+}) signaling pathways. Its multifaceted mechanism of action makes it a valuable tool for investigating intracellular Ca^{2+} dynamics. Primarily, **YS 035 hydrochloride** is recognized for its inhibitory effects on the sodium-calcium exchanger ($\text{Na}^+/\text{Ca}^{2+}$ exchanger or NCX) and its modulation of mitochondrial Ca^{2+} transport. Additionally, it has been shown to block pacemaker currents and potassium (K^+) outward currents in cardiac myocytes. These properties allow researchers to dissect the complex interplay of various Ca^{2+} handling mechanisms in both physiological and pathological contexts.

This document provides detailed application notes and experimental protocols for utilizing **YS 035 hydrochloride** in the study of calcium signaling pathways.

Mechanism of Action

YS 035 hydrochloride exerts its effects on calcium signaling through several key mechanisms:

- Inhibition of the $\text{Na}^+/\text{Ca}^{2+}$ Exchanger:** **YS 035 hydrochloride** is a non-competitive inhibitor of the $\text{Na}^+/\text{Ca}^{2+}$ exchanger, a critical component of Ca^{2+} extrusion in many cell types. By blocking the NCX, YS 035 prevents the removal of intracellular Ca^{2+} , leading to an elevation

in cytosolic calcium levels. This makes it a useful tool for studying the physiological roles of the NCX in various cellular processes.

- **Modulation of Mitochondrial Calcium Transport:** The compound also impacts mitochondrial Ca^{2+} handling. It has been shown to inhibit the release of Ca^{2+} from mitochondria, thereby influencing cellular energy metabolism and apoptosis, which are processes tightly regulated by mitochondrial Ca^{2+} concentration.
- **Blockade of Cardiac Ion Channels:** In cardiac cells, **YS 035 hydrochloride** has been demonstrated to prolong the action potential duration by inhibiting the pacemaker current (If or Ih) and potassium outward currents. This highlights its potential for research in cardiac electrophysiology and arrhythmia models.

Data Presentation

The following table summarizes the key quantitative data for **YS 035 hydrochloride** based on available literature.

| Parameter | Value | Target | Cell/Tissue Type | Reference |
|--------------------------------|---------------------|--|-----------------------------|-----------|
| K _i | 28 μM | $\text{Na}^{+}/\text{Ca}^{2+}$ Exchanger | Heart Mitochondria | [1] |
| Inhibitory Concentration Range | 10-30 μM | Ca^{2+} Uptake | Chicken Embryo Muscle Cells | [1] |

Experimental Protocols

Detailed methodologies for key experiments utilizing **YS 035 hydrochloride** are provided below.

Measurement of Intracellular Calcium Concentration ($[\text{Ca}^{2+}]_i$)

This protocol describes how to measure changes in intracellular calcium concentration in response to **YS 035 hydrochloride** using a fluorescent Ca^{2+} indicator.

Materials:

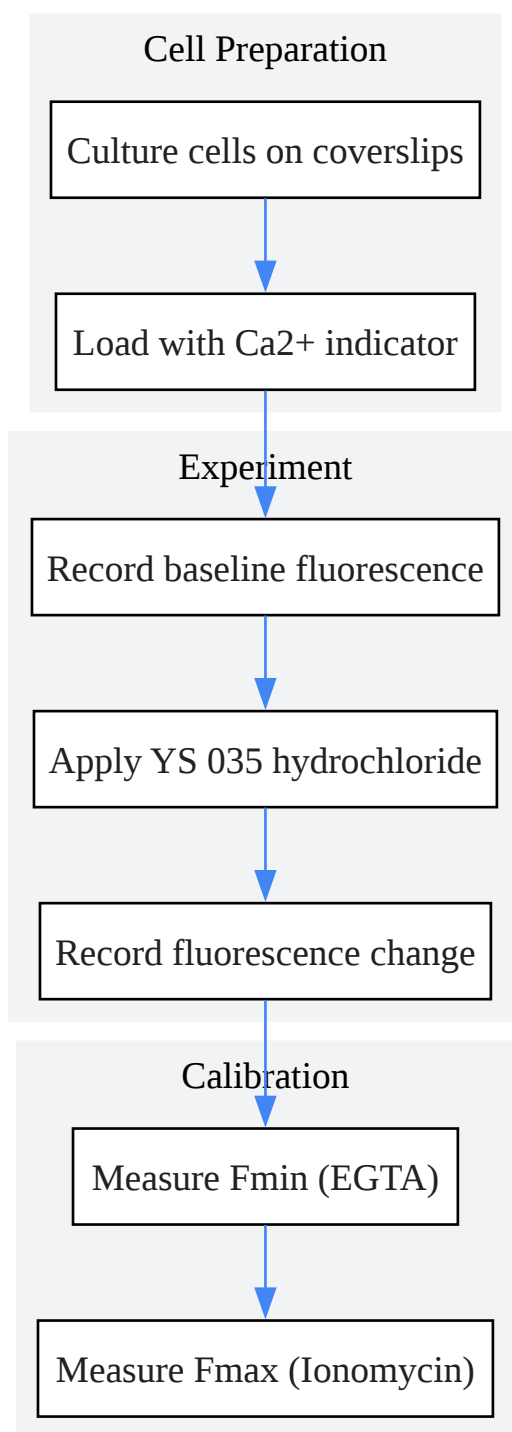
- **YS 035 hydrochloride**
- Fluorescent Ca^{2+} indicator (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with and without Ca^{2+}
- Ionomycin
- EGTA
- HEPES
- Cells of interest cultured on glass coverslips

Procedure:

- Cell Preparation:
 - Plate cells on glass coverslips and culture until they reach the desired confluency.
- Dye Loading:
 - Prepare a loading solution containing 2-5 μM of a fluorescent Ca^{2+} indicator (e.g., Fura-2 AM) and 0.02% Pluronic F-127 in HBSS.
 - Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
 - Wash the cells three times with HBSS to remove excess dye.
- Baseline Measurement:
 - Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.

- Perfuse the cells with HBSS containing Ca^{2+} and record the baseline fluorescence for 2-5 minutes.
- Application of **YS 035 Hydrochloride**:
 - Prepare a stock solution of **YS 035 hydrochloride** in a suitable solvent (e.g., DMSO).
 - Dilute the stock solution to the desired final concentration (e.g., 10-50 μM) in HBSS.
 - Perfuse the cells with the **YS 035 hydrochloride**-containing solution and record the change in fluorescence.
- Calibration:
 - At the end of the experiment, perfuse the cells with a Ca^{2+} -free HBSS containing EGTA (e.g., 5 mM) to obtain the minimum fluorescence (F_{min}).
 - Subsequently, perfuse with a solution containing a high concentration of Ca^{2+} and a Ca^{2+} ionophore (e.g., 10 μM Ionomycin in HBSS with 2 mM Ca^{2+}) to obtain the maximum fluorescence (F_{max}).
 - Calculate the intracellular Ca^{2+} concentration using the Grynkiewicz equation for ratiometric dyes like Fura-2.

Diagram of Experimental Workflow:



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Caption: Workflow for measuring intracellular calcium.

Patch-Clamp Electrophysiology for Cardiac Ion Channel Analysis

This protocol outlines the whole-cell patch-clamp technique to study the effects of **YS 035 hydrochloride** on cardiac ion channels.

Materials:

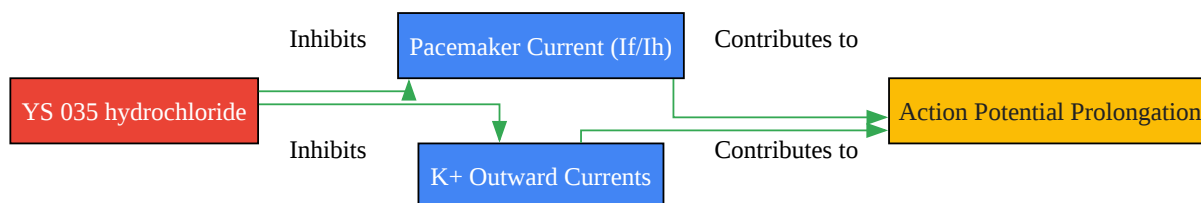
- **YS 035 hydrochloride**
- Isolated cardiac myocytes
- External (Tyrode's) and internal (pipette) solutions
- Patch-clamp amplifier and data acquisition system
- Micromanipulator
- Borosilicate glass capillaries

Procedure:

- Cell Preparation:
 - Isolate single cardiac myocytes using established enzymatic digestion protocols.
 - Allow the cells to adhere to the bottom of a recording chamber.
- Pipette Preparation:
 - Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Recording:
 - Establish a giga-ohm seal between the patch pipette and the cell membrane.
 - Rupture the cell membrane to achieve the whole-cell configuration.

- Record baseline ion channel activity (e.g., pacemaker current or K⁺ currents) using appropriate voltage protocols.
- Application of **YS 035 Hydrochloride**:
 - Prepare a stock solution of **YS 035 hydrochloride**.
 - Apply the desired concentration of **YS 035 hydrochloride** to the bath solution via a perfusion system.
 - Record the changes in the targeted ion channel currents.
- Data Analysis:
 - Analyze the current-voltage (I-V) relationships, channel activation and inactivation kinetics before and after the application of **YS 035 hydrochloride**.

Diagram of Signaling Pathway:



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Caption: Inhibition of cardiac ion channels by YS 035.

Mitochondrial Calcium Uptake Assay

This protocol describes a method to assess the effect of **YS 035 hydrochloride** on mitochondrial calcium uptake in isolated mitochondria.

Materials:

- **YS 035 hydrochloride**

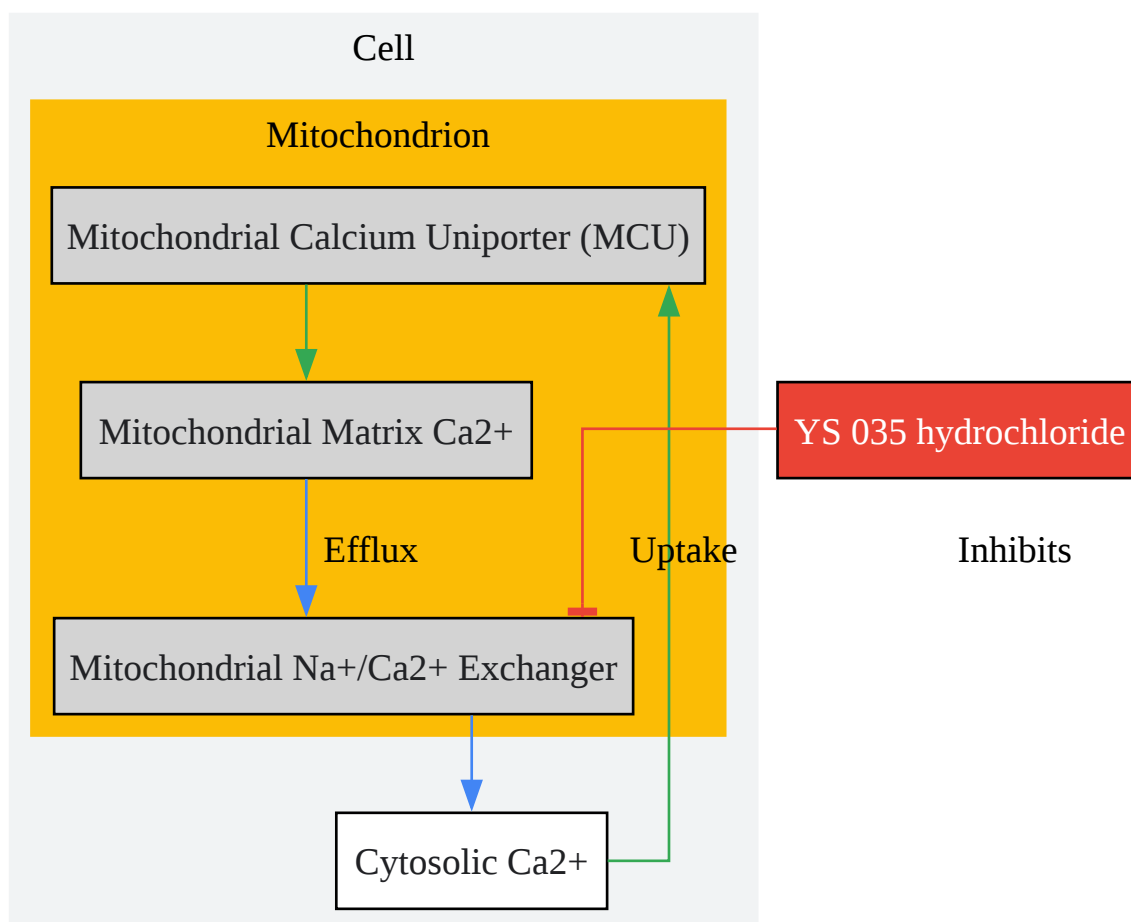
- Isolated mitochondria
- Calcium Green™-5N or similar fluorescent Ca^{2+} indicator
- Mitochondrial respiration buffer
- Respiratory substrates (e.g., pyruvate, malate)
- CaCl_2 solution
- Fluorometric plate reader or spectrofluorometer

Procedure:

- Mitochondria Isolation:
 - Isolate mitochondria from the tissue of interest using differential centrifugation.
- Assay Preparation:
 - Resuspend the isolated mitochondria in the respiration buffer containing respiratory substrates and the Ca^{2+} indicator.
 - Add the desired concentration of **YS 035 hydrochloride** or vehicle control to the mitochondrial suspension.
- Measurement of Calcium Uptake:
 - Place the mitochondrial suspension in a fluorometer.
 - Add a known concentration of CaCl_2 to initiate mitochondrial Ca^{2+} uptake.
 - Monitor the decrease in extra-mitochondrial Ca^{2+} fluorescence as the mitochondria sequester the added Ca^{2+} .
- Data Analysis:
 - Calculate the rate of mitochondrial Ca^{2+} uptake by determining the initial slope of the fluorescence decay.

- Compare the rates of uptake in the presence and absence of **YS 035 hydrochloride**.

Diagram of Signaling Pathway:



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Caption: YS 035's effect on mitochondrial Ca²⁺ transport.

Conclusion

YS 035 hydrochloride is a versatile pharmacological tool for the investigation of calcium signaling. Its ability to inhibit the Na⁺/Ca²⁺ exchanger and modulate mitochondrial calcium transport, as well as its effects on cardiac ion channels, provides researchers with a means to probe the intricate mechanisms governing cellular calcium homeostasis. The protocols and data presented here serve as a comprehensive guide for the effective application of **YS 035 hydrochloride** in calcium signaling research.

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References

- 1. Methods to Measure Intracellular Ca²⁺ Concentration Using Ca²⁺-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
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